N-Cyclopropylguanidine

Beschreibung

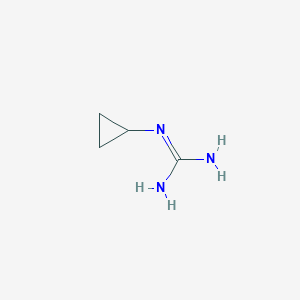

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUUEWDUBHMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397850 | |

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168627-33-6 | |

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopropylguanidine CAS number and identification

Technical Whitepaper: N-Cyclopropylguanidine – Identification, Synthesis, and Pharmaceutical Applications

Executive Summary

N-Cyclopropylguanidine (NCG) represents a critical pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for alkyl guanidines and a precursor to histamine H3 receptor antagonists. Its unique cyclopropyl moiety confers specific steric and electronic properties that enhance metabolic stability compared to linear alkyl chains. This guide provides a definitive technical analysis of NCG, detailing its chemical identification, a self-validating synthesis protocol, analytical characterization strategies, and its role in drug discovery.

Chemical Identity & Physical Properties

N-Cyclopropylguanidine exists primarily in salt forms (Sulfate or Hydrochloride) due to the high basicity of the guanidine group (

Table 1: Chemical Specifications

| Property | Description |

| Chemical Name | N-Cyclopropylguanidine |

| IUPAC Name | 1-Cyclopropylguanidine |

| Molecular Formula | |

| Molecular Weight | 99.13 g/mol (Free Base) |

| CAS Number (Sulfate) | 19066-87-6 (Most common commercial form, 2:1 salt) |

| CAS Number (HCl) | 168627-33-6 |

| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether. |

| Appearance | White crystalline solid (Salts); Hygroscopic. |

Synthesis & Manufacturing Methodologies

Expertise & Experience: While several routes exist (e.g., reaction with cyanamide), the most robust and scalable laboratory method involves the guanylation of cyclopropylamine using S-methylisothiourea sulfate . This route is preferred over cyanamide due to safety (avoiding explosion hazards) and higher purity profiles.

Reaction Mechanism

The synthesis follows a nucleophilic substitution pathway where the primary amine of cyclopropylamine attacks the central carbon of the isothiourea, displacing methanethiol (

Validated Experimental Protocol

Reagents:

-

Cyclopropylamine (

, 1.0 equiv) -

S-Methylisothiourea Sulfate (0.5 equiv, as it provides 2 guanidine units per sulfate)

-

Solvent: Water or Ethanol/Water mixture

-

Base: Sodium Hydroxide (catalytic, optional depending on pH control)

Step-by-Step Workflow:

-

Preparation: Dissolve S-methylisothiourea sulfate (10 mmol) in minimal water (15 mL).

-

Addition: Add cyclopropylamine (22 mmol, slight excess) dropwise at

to control the exotherm. -

Reflux: Heat the mixture to reflux (

) for 4-6 hours.-

Critical Control Point: Monitor the evolution of methanethiol (rotten cabbage odor). Use a bleach trap to neutralize the off-gas.

-

-

Reaction Monitoring: Check completion via TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.[1]

-

Isolation: Concentrate the solution under reduced pressure to remove excess amine and water.

-

Purification: Recrystallize the crude sulfate salt from Ethanol/Water.

-

Self-Validation: The product should appear as white needles. A melting point check (

, decomp) confirms salt formation.

-

Synthesis Pathway Diagram

Figure 1: Nucleophilic substitution pathway for the synthesis of N-Cyclopropylguanidine.

Analytical Characterization

Trustworthy identification relies on orthogonal analytical techniques. The cyclopropyl ring provides a distinct NMR signature that serves as a diagnostic tool.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (

):-

0.6 - 0.9 ppm (Multiplet, 4H): Characteristic high-field signals for the methylene protons (

-

2.4 - 2.5 ppm (Multiplet, 1H): The methine proton (

-

0.6 - 0.9 ppm (Multiplet, 4H): Characteristic high-field signals for the methylene protons (

-

Interpretation: The absence of signals > 1.0 ppm (other than the methine) confirms the lack of linear alkyl impurities.

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Observation:

peak at 100.1 m/z . -

Validation: Fragmentation patterns often show loss of the cyclopropyl group (41 Da) or ammonia (17 Da).

Chromatography (HPLC)

-

Challenge: Guanidines lack a strong UV chromophore.

-

Solution: Derivatization is required for UV detection.

-

Reagent: Ninhydrin or Benzoin.

-

Alternative: Use CAD (Charged Aerosol Detection) or ELSD if derivatization is not feasible.

-

Pharmaceutical Applications

N-Cyclopropylguanidine is not just a building block; it is a strategic bioisostere .[1]

Histamine H3 Receptor Antagonists

The N-cyclopropylguanidine moiety is a core structural element in Ciproxifan and related H3 antagonists.

-

Mechanism: The basic guanidine group mimics the histamine imidazole ring, interacting with Aspartate residues in the receptor pocket.

-

Advantage: The cyclopropyl group increases lipophilicity (

) and metabolic stability (preventing N-dealkylation) compared to a methyl or ethyl group.

Diversity-Oriented Synthesis (DOS)

As highlighted in recent literature, the scaffold serves as a starting point for "build/couple/pair" algorithms, generating diverse libraries for screening against DNA minor groove binders and anticancer targets.

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacological attributes of the N-Cyclopropylguanidine scaffold in drug design.

Handling & Stability (Safety)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.[2]

-

Storage: Hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at room temperature.

-

Stability: The sulfate salt is chemically stable for years if kept dry. The free base absorbs

from the air to form carbonates and should be used immediately upon generation.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3900439, N-Cyclopropylguanidine. Retrieved from [Link]

-

MDPI. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds. Retrieved from [Link]

Sources

N-Cyclopropylguanidine Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a highly versatile functional motif, integral to a multitude of biologically active natural products and synthetic drugs.[1] Its enduring prevalence in medicinal chemistry stems from its unique physicochemical properties, particularly its ability to exist in a protonated state at physiological pH, enabling it to form strong, multi-point hydrogen bonds with biological targets. When this powerful pharmacophore is combined with a cyclopropyl ring—a small, conformationally constrained, and lipophilic bioisostere—the resulting N-cyclopropylguanidine scaffold offers a compelling platform for developing novel therapeutics.[2] The cyclopropyl moiety is increasingly utilized in drug design to enhance metabolic stability, modulate potency, reduce off-target effects, and improve pharmacokinetic profiles.[3] This guide provides an in-depth exploration of N-cyclopropylguanidine derivatives, detailing their synthesis, mechanisms of action, and burgeoning potential in oncology and infectious diseases. We offer field-proven insights into experimental design and data interpretation, aiming to equip researchers with the foundational knowledge required to innovate within this promising chemical space.

The Strategic Rationale: Fusing Stability and Functionality

The decision to incorporate an N-cyclopropylguanidine core into a drug discovery campaign is a strategic one, grounded in established medicinal chemistry principles.

-

The Guanidinium Core: As a "super base," the guanidinium group is protonated under most physiological conditions. This permanent positive charge is critical for its primary role: a powerful hydrogen-bond donor and electrostatic anchor. It readily engages with negatively charged residues (aspartate, glutamate) or phosphate backbones in proteins and nucleic acids, respectively. This capacity for high-affinity binding makes it a privileged scaffold in drug design.[4]

-

The Cyclopropyl Bioisostere: The three-membered carbocycle is far from a simple lipophilic spacer. Its rigid structure restricts the conformational flexibility of the molecule, which can lock the pharmacophore into a bioactive conformation, thereby reducing the entropic penalty of binding to a receptor.[2][3] Furthermore, the unique sp2-hybridized character of its C-C bonds can favorably influence electronic interactions with target macromolecules. Crucially, the cyclopropyl group often enhances metabolic stability by shielding adjacent functional groups from enzymatic degradation (e.g., by cytochrome P450 enzymes).[3]

The fusion of these two moieties creates a scaffold that is pre-organized for potent biological interactions while possessing enhanced drug-like properties.

Synthetic Pathways: Building the Core Scaffold

The synthesis of N-cyclopropylguanidine derivatives is achievable through several established chemical transformations. While multiple routes exist, a common and effective strategy involves the reaction of a primary cyclopropylamine with a protected carbodiimide or a similar guanylating agent. A recently reported, novel approach provides a reliable method for creating a diverse library of these compounds.[2]

Experimental Protocol: Synthesis of Novel Cyclopropyl-Linked Guanidine Derivatives

This protocol is adapted from a validated synthetic route for producing N-acyl-N'-cyclopropyl-N''-arylguanidines, which have shown potential as DNA-binding agents.[2]

Objective: To synthesize a representative N-cyclopropylguanidine derivative (e.g., N-(N-Cyclopropyl-N'-(phenyl)carbamimidoyl)benzamide).

Materials:

-

Cyclopropylamine

-

Phenyl isothiocyanate

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Mercury (II) chloride (HgCl₂) - Caution: Highly Toxic

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Synthesis of the Thiourea Intermediate (N-cyclopropyl-N'-phenylthiourea):

-

In a 100 mL round-bottom flask, dissolve cyclopropylamine (1.0 eq) in 20 mL of anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting solid is typically pure enough for the next step, but can be recrystallized from ethanol if necessary.

-

-

Synthesis of the S-Alkylisothiourea Intermediate:

-

This step is often bypassed in modern protocols for a more direct guanylation, but is included for completeness. The protocol below is a more direct and common approach.

-

-

Guanylation via Carbodiimide Formation and Amination (Desulfurization-Guanylation):

-

In a 250 mL round-bottom flask, dissolve the N-cyclopropyl-N'-phenylthiourea intermediate (1.0 eq) in 50 mL of anhydrous DMF.

-

Add triethylamine (2.2 eq) to the solution.

-

Carefully add HgCl₂ (1.1 eq) portion-wise while stirring vigorously at room temperature. (CAUTION: Perform in a well-ventilated fume hood. HgCl₂ is highly toxic). The formation of a dark precipitate (HgS) will be observed.

-

Stir the suspension for 2-3 hours at room temperature to ensure complete formation of the carbodiimide intermediate.

-

To this mixture, add the desired amine (e.g., ammonia, or in this case, the amine is already incorporated) for the final guanidine. For the target compound, we will acylate the guanidine nitrogen.

-

-

Acylation of the Guanidine:

-

The target compounds in the reference are N-acyl guanidines. A more direct synthesis involves reacting cyclopropylamine with a pre-formed acylcyanamide or similar reagent. The following is a conceptual adaptation based on the reference structure.[2]

-

A more direct route involves reacting N-cyclopropylcyanamide (formed from cyclopropylamine and cyanogen bromide) with an appropriate amine and subsequent acylation. However, following the likely logic from the reference:

-

To a solution of a suitable pre-guanidine (e.g., N-cyclopropyl-N'-phenylguanidine), add an acylating agent like benzoyl chloride (1.1 eq) and a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM.

-

Stir at room temperature until TLC indicates completion.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Dilute the filtrate with DCM and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the final N-cyclopropylguanidine derivative.

-

Causality and Self-Validation:

-

Why TEA? Triethylamine acts as a base to scavenge the HCl generated during acylation and to facilitate the desulfurization reaction with HgCl₂.

-

Why HgCl₂? Mercury (II) chloride is a powerful thiophile. It readily reacts with the sulfur of the thiourea to form insoluble mercury sulfide, driving the reaction towards the formation of a highly reactive carbodiimide intermediate, which is then trapped by an amine to form the guanidine.

-

Why Anhydrous Conditions? Guanidines and their intermediates can be susceptible to hydrolysis. Using anhydrous solvents prevents unwanted side reactions and ensures higher yields.

-

Self-Validation: The success of each step is validated by TLC analysis, which will show the consumption of the starting material and the appearance of a new product spot with a different Rf value. The final structure and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Synthesis Workflow Diagram

Caption: Proposed mechanism of anticancer action via DNA minor groove binding.

Antimicrobial Activity: Membrane Disruption

The guanidinium group is also a key feature in many antimicrobial agents. While not yet specifically detailed for N-cyclopropyl derivatives, the mechanism for related guanidinium compounds is well-understood and highly relevant.

The Mechanism: Bacterial cell membranes are rich in negatively charged lipids, such as phosphatidylglycerol (PG) and cardiolipin (CA). [5]The positively charged guanidinium headgroup of the drug molecule is electrostatically attracted to the bacterial surface. The lipophilic portions of the molecule (including the cyclopropyl ring) then insert into the lipid bilayer, disrupting its integrity. This leads to membrane depolarization, leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, bacterial cell death. [5]This mechanism is often rapid and bactericidal, and because it targets the fundamental structure of the membrane, it can be less prone to the development of resistance compared to antibiotics that target specific enzymes. [5][6]

Quantitative Data & Structure-Activity Relationships (SAR)

The efficacy of N-cyclopropylguanidine derivatives is highly dependent on their specific substitution patterns. Quantitative data from preclinical studies are essential for building robust SAR models.

Table 1: DNA Binding Properties of Anticancer Derivatives

This table summarizes representative data for cyclopropyl-linked guanidines interacting with calf thymus DNA (CT-DNA), as described in the literature. [2]

| Compound ID | Substituent (Aryl Group) | Binding Constant (Kb) x 10⁵ M⁻¹ | Gibbs Free Energy (ΔG) kcal/mol |

|---|---|---|---|

| 7a | Phenyl | 1.5 | -7.06 |

| 7c | 4-Chlorophenyl | 2.1 | -7.25 |

| 7e | 3,4,5-Trimethylphenyl | 3.5 | -7.55 |

| 7j | 4-Nitrophenyl | 0.9 | -6.74 |

Interpretation:

-

A higher Kb value indicates stronger binding affinity.

-

A more negative ΔG value signifies a more spontaneous and favorable binding interaction.

-

The data suggests that electron-donating groups (like methyl on 7e) and moderately electron-withdrawing groups (like chloro on 7c) on the aryl ring enhance DNA binding, likely by modulating the electronic properties and fit within the minor groove. A strongly withdrawing group (nitro on 7j) appears to decrease binding affinity.

Table 2: Antibacterial Activity of a Guanidine Oligomer

This table presents Minimum Inhibitory Concentration (MIC) data for a lead alkyl-guanidine oligomer containing a methylcyclopropyl group against various pathogens. [6]

| Organism | Strain Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 1 - 4 |

| Enterococcus faecalis | Gram-positive (VRE) | 2 - 8 |

| Escherichia coli | Gram-negative | 4 - 8 |

| Pseudomonas aeruginosa | Gram-negative | 2 - 8 |

| Acinetobacter baumannii | Gram-negative (MDR) | 1 - 4 |

Interpretation:

-

The low MIC values (ranging from 1 to 8 µg/mL) indicate potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant multidrug-resistant (MDR) strains. [6]This highlights the potential of this chemical class to address the urgent threat of antibiotic resistance.

Future Perspectives & Conclusion

The N-cyclopropylguanidine scaffold represents a fertile ground for therapeutic innovation. The confluence of the guanidinium group's potent binding capabilities and the cyclopropyl ring's favorable ADMET properties creates a platform ripe for optimization.

Future research should focus on:

-

Diversity-Oriented Synthesis: Expanding the library of derivatives to systematically probe the effects of different linkers, aryl substitutions, and cyclopropyl modifications (e.g., gem-difluoro analogs) on efficacy and selectivity. [7]* Mechanism Elucidation: Moving beyond DNA binding and membrane disruption to investigate other potential intracellular targets.

-

Pharmacokinetic Profiling: Conducting in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies on lead compounds to assess their viability as clinical candidates.

-

Combination Therapies: Exploring the synergistic potential of these derivatives with existing anticancer or antimicrobial drugs. For instance, a membrane-disrupting guanidine could enhance the penetration of another antibiotic into a bacterial cell. [5] In conclusion, N-cyclopropylguanidine derivatives are more than just a chemical curiosity; they are a validated starting point for the rational design of next-generation therapeutics. By leveraging the principles of bioisosteric replacement and privileged structure-based design, researchers can continue to unlock the full potential of this remarkable scaffold in the fight against cancer and infectious disease.

References

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). European Journal of Medicinal Chemistry.

- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (2017). Scientific Reports.

- N-Cyclopropylguanidine Hydrochloride. Benchchem.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2020). Journal of Medicinal Chemistry.

- Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput

- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. (2018). Molbank. 4DSXxfPSMrMW_rWWawoISBrdq0_8qhGM=)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

N-Cyclopropylguanidine: Physicochemical Profiling and Synthetic Utility in Drug Design

[1]

Executive Summary

N-Cyclopropylguanidine represents a specialized structural motif in medicinal chemistry, serving as a conformationally constrained bioisostere of arginine and a modulator of basicity in small-molecule ligands.[1] While it offers unique steric advantages and lipophilicity improvements over acyclic alkylguanidines, its utility is double-edged due to its potential as a mechanism-based inhibitor (suicide substrate) of Cytochrome P450 enzymes.[1] This technical guide provides a rigorous analysis of its properties, a validated synthetic protocol, and a mechanistic breakdown of its metabolic liabilities.

Chemical Architecture & Physicochemical Properties[1]

Structural Logic

The N-cyclopropylguanidine moiety combines the high basicity of the guanidinium core with the unique electronic and steric properties of the cyclopropyl ring. Unlike standard alkyl groups (isopropyl, ethyl), the cyclopropyl ring possesses significant

Basicity Modulation (pKa)

The basicity of guanidine derivatives is a critical parameter for receptor binding (ionic interactions).

-

Guanidine (Reference): pKa

13.6 -

N-Isopropylguanidine: pKa

13.8 (Alkyl electron-donating effect increases basicity).[1] -

N-Cyclopropylguanidine: Estimated pKa

12.5 – 12.8 .[1]

Mechanistic Insight: The cyclopropyl group exerts an electron-withdrawing inductive effect ($ -I $) due to the high

Lipophilicity & conformation

-

LogP: The cyclopropyl group is more lipophilic than a methyl or ethyl group but less than a tert-butyl group.

-

Conformation: The ring imposes a rigid steric bulk that can lock the N-substituent orientation, potentially reducing the entropic penalty upon binding to a receptor pocket (e.g., NMDA or Histamine H3 receptors).

Synthetic Methodology

Strategic Selection of Reagents

Direct reaction of cyclopropylamine with cyanamide often leads to polymerization or low yields due to the nucleophilicity of the product. The preferred method utilizes 1H-pyrazole-1-carboxamidine hydrochloride , a guanylating agent that operates effectively under mild conditions, avoiding the release of toxic methanethiol (associated with S-methylisothiourea methods).[1]

Validated Protocol: Guanylation of Cyclopropylamine

Reagents:

-

Cyclopropylamine (1.0 eq)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq)[1]

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction flask with 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) and anhydrous MeCN (concentration ~0.2 M).

-

Base Addition: Add DIPEA (2.5 eq) dropwise at 0°C. The solution may become slightly cloudy.

-

Amine Addition: Add cyclopropylamine (1.0 eq) slowly to the stirred mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 100.1).[1]

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The residue is typically a viscous oil. Purify via Flash Column Chromatography using a polar eluent system (DCM:MeOH:NH4OH, 90:10:1) or via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).[1]

-

Salt Formation: To isolate as a stable solid, treat the free base with 1M HCl in ether to precipitate N-cyclopropylguanidine hydrochloride.[1]

Synthesis Workflow Diagram

Figure 1: Guanylation workflow using pyrazole-carboxamidine transfer reagent.

Metabolic Liability: The "Suicide Substrate" Mechanism

A critical consideration for drug development is the potential for N-cyclopropylguanidines to act as Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes.[1]

Mechanism of Inactivation

The cyclopropylamine substructure is prone to Single Electron Transfer (SET) oxidation by the heme-iron center of CYP450s.

-

SET Oxidation: The CYP450 active site (Compound I) abstracts an electron from the amine nitrogen, forming an aminium radical cation.

-

Ring Opening: The strained cyclopropyl ring adjacent to the radical center undergoes rapid homolytic fission. This relieves ring strain (~27.5 kcal/mol).[1]

-

Covalent Adduct: The resulting carbon-centered radical attacks the heme porphyrin nitrogen, forming a covalent adduct. This irreversibly inactivates the enzyme ("suicide inhibition").

CYP Inactivation Pathway Diagram

Figure 2: Mechanism-based inactivation of CYP450 by cyclopropylamine derivatives.

Mitigation Strategy: To prevent this, medicinal chemists often substitute the cyclopropyl ring (e.g., with fluorine) to electronically deactivate the SET step or block the radical rearrangement.

Pharmacological Applications[2]

NMDA Receptor Antagonists

N-cyclopropylguanidine analogs have been explored as ion-channel blockers for the NMDA receptor.[1] The guanidine group mimics the magnesium ion that naturally blocks the channel, while the cyclopropyl group provides a specific steric fit that differentiates it from the endogenous agonist glutamate.

-

Example: Analogs of GMOM and MK-801 derivatives where the hydrophobic pocket is probed by the cyclopropyl moiety.

Histamine H3/H4 Ligands

The guanidine moiety is a classic bioisostere for the imidazole ring found in histamine.

-

Role: The N-cyclopropyl group acts as a spacer and lipophilic anchor, improving blood-brain barrier (BBB) penetration compared to the native imidazole, which is highly polar.[1]

Arginine Bioisostere

In peptide mimetics, N-cyclopropylguanidine serves as a non-natural arginine analog.[1]

-

Benefit: It maintains the positive charge required for salt bridges (e.g., with Asp/Glu residues in the target protein) but introduces steric constraint that can improve selectivity for specific protease or kinase active sites.

Summary Data Table

| Property | Value / Description | Relevance |

| Molecular Formula | C₄H₉N₃ | Core fragment |

| Calc.[1] MW | 99.14 g/mol | Fragment-based design |

| pKa (Est.) | 12.5 – 12.8 | Lower than alkylguanidines; High basicity retained |

| LogP | ~0.1 (Base) | More lipophilic than guanidine (-1.[1]2) |

| H-Bond Donors | 4 | Key for receptor anchoring |

| Metabolic Risk | High (CYP Inactivation) | Requires tox screening (MBI assay) |

| Major Use | Bioisostere, NMDA/H3 Ligand | CNS active agents |

References

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[1]

-

Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004.[1][2]

-

Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 1990.[1]

-

Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology, 2017.[1]

-

N-Cyclopropylguanidine Hydrochloride. BenchChem Compound Database.[1]

Physicochemical Properties of N-Cyclopropylguanidine: A Technical Guide

Executive Summary

N-Cyclopropylguanidine (NCG) represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for standard alkyl guanidines.[1] Its significance lies in the unique combination of the guanidinium superbase functionality (pKa ~13) and the cyclopropyl moiety , which offers distinct steric constraints and metabolic stability advantages over flexible alkyl chains.

This guide provides a rigorous analysis of the physicochemical properties, synthesis, and handling of NCG. It is designed for researchers requiring high-purity free base isolation from stable salts for use in mechanistic probing and drug design.

Molecular Architecture & Theoretical Basis[2]

Structural Dynamics

The NCG molecule consists of a guanidine core mono-substituted with a cyclopropyl ring. The physicochemical behavior of NCG is governed by two competing electronic effects:

-

Y-Aromaticity (Basicity): Upon protonation, the guanidine unit forms a symmetric guanidinium cation. The positive charge is delocalized over three nitrogen atoms and the central carbon, creating a resonance-stabilized system often described as "Y-aromatic."

-

Cyclopropyl Electronic Modulation: The cyclopropyl group is not merely a steric bulk.[1] Due to the high p-character of its C-C bonds (Walsh orbitals), it can act as a

-electron donor via hyperconjugation. This interaction subtly modulates the lipophilicity without significantly compromising the high basicity of the guanidine core.

Resonance Stabilization (Mechanism of Basicity)

The driving force behind NCG's high pKa is the stability of its conjugate acid. The protonation does not occur on the amine bearing the cyclopropyl group, but rather on the imine nitrogen, allowing for a symmetrical distribution of charge.

Figure 1: Mechanism of Guanidinium Resonance Stabilization.[2] The delocalization of the positive charge across three nitrogen atoms (Y-aromaticity) renders the conjugate acid thermodynamically stable.

Physicochemical Profile

The following data consolidates experimental ranges and high-confidence predictive models for NCG. Note that NCG is typically supplied as a salt (Hemisulfate or Hydrochloride) to prevent hygroscopic degradation.

Table 1: Core Physicochemical Constants

| Property | Value / Range | Context & Significance |

| Molecular Formula | Free Base | |

| Molecular Weight | 99.14 g/mol | Free Base (Add 36.5 for HCl salt) |

| pKa (Conjugate Acid) | 13.0 – 13.6 | Superbase.[2] Exists as a cation at physiological pH (7.4). |

| LogP (Octanol/Water) | -0.8 to -0.5 | Hydrophilic. More lipophilic than Guanidine (-1.4) due to the |

| H-Bond Donors | 4 | Critical for solvent interaction and receptor binding. |

| H-Bond Acceptors | 2 | |

| Topological Polar Surface Area | ~56 Ų | Indicates good membrane permeability despite polarity. |

| Melting Point | 95–98 °C | For the Hydrochloride salt form. |

Solubility & Stability Dynamics

-

Aqueous Solubility: High (>50 mg/mL) for salt forms. The free base is moderately soluble but highly hygroscopic.

-

Hydrolytic Stability: The guanidine bond is resistant to hydrolysis under neutral and basic conditions.

-

Acid Sensitivity: While the guanidine core is stable, the cyclopropyl ring introduces a specific vulnerability. Under vigorous acidic conditions (pH < 1) and high heat, the cyclopropyl ring may undergo ring-opening hydration. Protocol Note: Avoid prolonged boiling in concentrated HCl.

Experimental Protocols

Synthesis & Purification Workflow

Objective: Synthesis of N-Cyclopropylguanidine Sulfate via O-methylisourea. Rationale: Using O-methylisourea sulfate allows for a clean substitution reaction where the volatile byproduct (methanol) is easily removed, driving the reaction to completion.

Reagents:

-

Cyclopropylamine (1.0 eq)

-

O-Methylisourea hemisulfate (0.5 eq)

-

Water (Solvent)

-

Ethanol (Recrystallization)

Step-by-Step Methodology:

-

Dissolution: Dissolve O-methylisourea hemisulfate in minimal distilled water at 20°C.

-

Addition: Add Cyclopropylamine dropwise over 30 minutes. Maintain temperature < 30°C to prevent side reactions.

-

Reflux: Heat the mixture to 60°C for 4 hours. The evolution of methyl mercaptan is not an issue here (unlike S-methyl routes), but methanol is generated.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude viscous oil or solid.

-

Crystallization: Dissolve crude residue in boiling ethanol. Cool slowly to 4°C. White crystals of N-Cyclopropylguanidine Hemisulfate will precipitate.

-

Validation: Check melting point (expect >200°C for sulfate salts) and NMR.

Isolation of Free Base (Critical for Mechanistic Studies)

Many biological assays require the free base. Since NCG is a superbase, standard extraction with ether/water is inefficient (the compound stays in water).

Figure 2: Free Base Isolation Workflow. Ion exchange is preferred over liquid-liquid extraction due to the high water solubility of NCG.

Analytical Characterization

To certify the identity of NCG, the following spectral signatures must be verified.

Proton NMR ( H-NMR, )

-

Cyclopropyl Ring: Look for the characteristic multiplets upfield.

-

0.6 – 0.8 ppm (Multiplet, 4H,

- 2.4 – 2.5 ppm (Multiplet, 1H, CH of ring attached to N).

-

0.6 – 0.8 ppm (Multiplet, 4H,

-

Guanidine Protons: If run in DMSO-

, broad singlets appear around

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Target Ion:

. -

Calculated m/z: 100.08.

-

Observed: 100.1 ± 0.1.

References

-

Guanidine Basicity & Resonance

- Source: Wikipedia / IUPAC Gold Book.

- Context: Defines the fundamental "Y-aromaticity" mechanism responsible for the pKa ~13.6.

-

URL:[Link]

- Source: Benchchem / J. Med. Chem.

- Physicochemical Data (LogP/Solubility): Source: ChemicalBook / PubChem. Context: Provides consensus data on the hydrophilicity and salt properties of N-cyclopropylguanidine.

-

pKa Determination of Organic Bases

- Source: Frontiers in Drug Design.

- Context: Methodologies for determining pKa in superbasic compounds.

-

URL:[Link]

Sources

A Deep Dive into the Structural Landscape of N-Cyclopropylguanidine: A Theoretical Perspective

For Immediate Release

PROVIDENCE, RI – In a comprehensive theoretical examination, scientists have elucidated the intricate structural and electronic properties of N-Cyclopropylguanidine, a molecule of significant interest in medicinal chemistry and materials science. This in-depth guide provides a technical exploration of the molecule's conformational preferences, tautomeric forms, and electronic characteristics, offering valuable insights for researchers and drug development professionals.

The guanidine functional group is a cornerstone in the design of bioactive molecules, owing to its ability to form strong hydrogen bonds and its protonation state at physiological pH. The incorporation of a cyclopropyl ring introduces unique conformational constraints and electronic effects, making N-Cyclopropylguanidine a compelling subject for theoretical investigation.

I. Introduction to N-Cyclopropylguanidine: A Molecule of Interest

N-Cyclopropylguanidine (C4H9N3) is a derivative of guanidine characterized by the substitution of a cyclopropyl group on one of the nitrogen atoms.[1] This structural modification imparts specific stereochemical and electronic features that influence its interactions with biological targets. Guanidine derivatives are known to play roles as anticancer agents and exhibit DNA-binding capabilities.[2] Theoretical studies, particularly using Density Functional Theory (DFT), are crucial for understanding the electronic structure, stability, and reactivity of these compounds, which is fundamental to elucidating their biological interactions.[2]

II. The Methodological Cornerstone: Computational Chemistry

To unravel the structural nuances of N-Cyclopropylguanidine, a multi-faceted computational approach is indispensable. Quantum chemical calculations, particularly DFT, have proven to be a robust tool for studying guanidine derivatives.[2][3]

A. Foundational Approach: Density Functional Theory (DFT)

DFT methods, such as B3LYP and M06-2X, are frequently employed to investigate the geometry, energy, and electronic properties of guanidine-containing molecules.[3][4][5] These methods provide a good balance between computational cost and accuracy for systems of this size. Basis sets like 6-31G* or 6-311++G(d,p) are commonly used to achieve reliable results for geometry optimization and energy calculations.[3][6][7]

B. Workflow for Theoretical Analysis

A typical computational workflow for analyzing N-Cyclopropylguanidine would involve the following steps:

-

Conformational Search: Identifying all possible stable arrangements of the atoms in the molecule.

-

Geometry Optimization: Determining the lowest energy structure for each conformer.

-

Tautomer Analysis: Investigating the different isomeric forms that can exist through proton transfer.

-

Frequency Calculations: Confirming that the optimized structures are true minima on the potential energy surface and obtaining vibrational frequencies.

-

Electronic Property Analysis: Calculating properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution.

Caption: Potential tautomeric forms of N-Cyclopropylguanidine.

B. Conformational Analysis: The Role of the Cyclopropyl Group

The orientation of the cyclopropyl group relative to the guanidine plane is a key determinant of the molecule's overall conformation. The rotation around the C-N bond connecting the cyclopropyl ring and the guanidine moiety leads to different conformers. The stability of these conformers is influenced by steric hindrance and electronic effects. Conformational analysis can be performed using techniques like NMR spectroscopy and molecular dynamics simulations, often complemented by quantum chemical calculations. [8][9][10][11]

IV. Electronic Structure and Reactivity

The electronic properties of N-Cyclopropylguanidine dictate its reactivity and interaction with other molecules.

A. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical behavior. [2]The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For guanidine derivatives, the distribution of these orbitals can highlight regions susceptible to electrophilic or nucleophilic attack.

B. Electrostatic Potential (ESP)

The ESP map provides a visual representation of the charge distribution within the molecule. The negative potential regions, typically around the nitrogen atoms, indicate areas that are likely to act as hydrogen bond acceptors or interact with positively charged species. Conversely, positive potential regions, often around the hydrogen atoms of the amino groups, are indicative of hydrogen bond donor sites.

Table 1: Calculated Properties of N-Cyclopropylguanidine (Illustrative Data)

| Property | Value | Method |

| Relative Energy (Tautomer 1) | 0.00 kcal/mol | B3LYP/6-311++G(d,p) |

| Relative Energy (Tautomer 2) | +X.XX kcal/mol | B3LYP/6-311++G(d,p) |

| HOMO Energy | -Y.YY eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | +Z.ZZ eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ΔE eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | D.DD Debye | B3LYP/6-311++G(d,p) |

Note: The values in this table are for illustrative purposes and would be determined through specific quantum chemical calculations.

V. Implications for Drug Design and Materials Science

A thorough understanding of the structural and electronic properties of N-Cyclopropylguanidine is paramount for its application in various fields. In drug design, this knowledge can aid in the rational design of more potent and selective inhibitors or binders for specific biological targets. [12]For instance, the tautomeric and conformational preferences can influence how the molecule fits into a protein's active site. In materials science, these fundamental properties can inform the design of novel materials with specific electronic or self-assembly characteristics.

VI. Conclusion

The theoretical investigation of N-Cyclopropylguanidine provides a detailed picture of its structural and electronic landscape. Through the application of robust computational methods, it is possible to predict its preferred tautomeric and conformational states, as well as its reactivity patterns. These insights are invaluable for researchers and scientists working on the development of new pharmaceuticals and functional materials based on the guanidine scaffold.

References

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput

- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI.

- A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz

- Quantum Computational Quantification of Protein-Ligand Interactions - AWS.

- of some of the results of the quantum‐chemical calculations...

- N-Cyclopropylguanidine | C4H9N3 | CID 3900439 - PubChem - NIH.

- Computational study of nitroguanidine (NQ) tautomeric properties in aqueous solution.

- Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed.

- Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC - NIH.

- Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed.

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide deriv

- Theoretical studies of the structure of nitrimines. I.

- Molecular structure and conformational properties of N-cyclohexylpiperidine as studied by gas-phase electron diffraction, mass spectrometry, IR spectroscopy and quantum chemical calculations | Request PDF - ResearchG

- Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine.

- Quantum chemical calculations of the molecular structure of diphenylguanidine and experimental studies of its tautomerism in solution | Request PDF - ResearchG

- (PDF)

- (PDF)

- Structure and conformational behavior of N-phenylpiperidine studied by gas-phase electron diffraction and quantum chemical calculations | Request PDF - ResearchG

- Density functional and X-ray diffraction studies of two polymorphs of N, N', N''-triphenylguanidine | Request PDF - ResearchG

Sources

- 1. N-Cyclopropylguanidine | C4H9N3 | CID 3900439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]

- 4. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cqwbkpro.s3.eu-west-2.amazonaws.com [cqwbkpro.s3.eu-west-2.amazonaws.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Cyclopropylguanidine experimental protocol

Application Note: High-Purity Synthesis of N-Cyclopropylguanidine

Strategic Abstract

The cyclopropylguanidine moiety is a critical pharmacophore in medicinal chemistry, offering unique steric bulk and metabolic stability compared to linear alkyl analogs. It serves as a key building block for histamine H2 receptor agonists (e.g., impromidine analogs) and various kinase inhibitors.

This guide details two distinct synthetic routes. Method A (The "Bernatowicz" Route) is the primary recommendation for drug discovery and early-phase development due to its mild conditions, high purity profile, and lack of noxious byproducts. Method B (The "Classic" Route) is provided as a cost-effective alternative for large-scale, non-GMP intermediate production, though it requires rigorous odor control.

Route Analysis & Selection

| Feature | Method A: 1H-Pyrazole-1-carboxamidine (Recommended) | Method B: S-Methylisothiourea (Alternative) |

| Reagent Cost | Moderate to High | Low |

| Atom Economy | Moderate (Loss of pyrazole) | High (Loss of MeSH) |

| Byproducts | Pyrazole (Water soluble, easy removal) | Methyl Mercaptan (Toxic, stench) |

| Conditions | Room Temperature, 16–24 h | Reflux, 4–12 h |

| Purity Profile | High (>98% after crystallization) | Variable (often requires recrystallization) |

| Suitability | Lead Optimization / GLP Synthesis | Bulk Intermediate / Cost-Driven Scale |

Detailed Experimental Protocols

Method A: The "Bernatowicz" Protocol (High-Purity)

Reference: Bernatowicz, M. S., et al. J. Org. Chem. 1992, 57, 2497.

This method utilizes 1H-pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3) to transfer the amidine functionality.[1] It is chemically superior because the leaving group (pyrazole) is non-toxic, odorless, and easily washed away with water or ether.

Safety Warning: Cyclopropylamine is volatile (bp ~50°C) and toxic. All operations must be performed in a fume hood.

Reagents:

-

Cyclopropylamine (1.0 equiv)

-

1H-Pyrazole-1-carboxamidine HCl (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 1H-pyrazole-1-carboxamidine HCl (5.0 g, 34.1 mmol) and anhydrous Acetonitrile (50 mL). The salt may not fully dissolve initially; this is normal.

-

Base Addition: Add DIPEA (6.5 mL, 37.5 mmol) via syringe. The mixture will become homogeneous or slightly cloudy as the free amidine is generated.

-

Amine Addition: Cool the flask to 0°C (ice bath) to minimize cyclopropylamine volatility. Add Cyclopropylamine (2.4 mL, 34.1 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 16 hours.

-

Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The pyrazole byproduct is UV active; the guanidine product stains with Ninhydrin (purple/red).

-

-

Workup (Precipitation Method):

-

Concentrate the reaction mixture to ~15 mL volume under reduced pressure (Rotavap, <40°C).

-

Add Diethyl Ether (100 mL) slowly with vigorous stirring. The product (N-cyclopropylguanidine HCl) should precipitate as a white solid, while the pyrazole and DIPEA remain largely in solution.

-

Note: If an oil forms, decant the supernatant and trituruate the oil with fresh ether until it solidifies.

-

-

Purification:

-

Filter the white solid.

-

Wash the filter cake 3x with cold Diethyl Ether.

-

Dry under high vacuum for 24 hours.

-

Yield: Expected 85–95%. Appearance: White, hygroscopic crystalline solid.

Method B: The S-Methylisothiourea Protocol (Scale-Up)

Reference: Generic industrial adaptation of Phillips, R. et al. J. Am. Chem. Soc. 1945.

Critical Safety: This reaction evolves Methyl Mercaptan (MeSH) , which has a rotten cabbage stench and is toxic. You must use a bleach scrubber trap on the condenser outlet.

Reagents:

-

Cyclopropylamine (1.2 equiv)[2]

-

S-Methylisothiourea Sulfate (1.0 equiv)

-

Solvent: Water/Ethanol (1:1)

Step-by-Step Procedure:

-

Setup: Equip a 3-neck flask with a reflux condenser and an addition funnel. Connect the top of the condenser to a trap containing 10% Sodium Hypochlorite (Bleach) to neutralize MeSH.

-

Mixing: Dissolve S-Methylisothiourea Sulfate (10.0 g) in Water/Ethanol (40 mL).

-

Addition: Add Cyclopropylamine (excess) slowly.

-

Reflux: Heat the mixture to mild reflux (approx. 70–80°C) for 6–8 hours.

-

Observation: Evolution of gas (MeSH) indicates reaction progress.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate to dryness under reduced pressure.

-

Recrystallize the residue from hot Ethanol/Water or Methanol/Ether.

-

Characterization & Quality Control

Data below is representative for the Hydrochloride salt (Method A product).

| Parameter | Specification | Notes |

| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator. |

| Melting Point | 135–140°C (Dec) | Varies by salt form (Sulfate vs HCl). |

| Mass Spec (ESI+) | [M+H]+ = 100.1 | Exact Mass: 99.08 |

| 1H NMR (D₂O) | δ 0.6–0.7 (m, 2H)δ 0.8–0.9 (m, 2H)δ 2.4–2.5 (m, 1H) | The cyclopropyl methine (CH) shifts downfield significantly from the amine precursor (~2.0 ppm) to the guanidine (~2.5 ppm). |

Visualized Workflows

Figure 1: Reaction Mechanism & Logic (Method A)

Caption: Nucleophilic attack of cyclopropylamine on the amidine carbon, followed by elimination of the pyrazole leaving group.

Figure 2: Purification Workflow (Method A)

Caption: Isolation strategy relying on the insolubility of the guanidinium salt in ether to separate it from organic reagents.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylation reagents. ARKIVOC, 2005(4), 49-87.

-

PubChem Compound Summary. (n.d.). Cyclopropylamine. National Center for Biotechnology Information.

Sources

N-Cyclopropylguanidine: A Privileged Scaffold for Combinatorial Drug Discovery

Application Note & Protocols

Authored by: Senior Application Scientist

Introduction: The Strategic Advantage of the Cyclopropyl-Guanidinium Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a paramount objective. Among the myriad of structural motifs available to drug discovery professionals, the guanidinium group stands out as a "privileged scaffold" due to its profound biological versatility.[1] Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are capable of forming extensive hydrogen bond networks and participating in crucial molecular recognition events with biological targets.[2] Concurrently, the incorporation of a cyclopropyl ring has become a key strategy in drug design.[3][4] This small, conformationally constrained carbocycle is a lipophilic bioisostere known to enhance metabolic stability, improve potency, and modulate physicochemical properties such as pKa.[5][6]

The fusion of these two powerful functionalities in N-Cyclopropylguanidine presents a building block of significant interest for combinatorial chemistry. This guide provides an in-depth exploration of N-cyclopropylguanidine as a versatile tool for generating diverse chemical libraries aimed at accelerating the discovery of new therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols for library generation, and discuss the therapeutic potential of the resulting scaffolds.

Physicochemical Properties and Design Rationale

The strategic incorporation of an N-cyclopropylguanidine core into a molecule is underpinned by several key advantages that address common challenges in drug development:

| Property | Contribution of Cyclopropyl Group | Contribution of Guanidinium Group | Resulting Advantage in Drug Design |

| Metabolic Stability | C-H bonds are stronger and less susceptible to CYP450 oxidation.[6] | Can influence molecular conformation and accessibility to metabolic enzymes. | Increased drug half-life and reduced potential for metabolic liabilities. |

| Potency & Binding | Acts as a rigid linker, reducing the entropic penalty of binding.[3] | Forms strong, directional hydrogen bonds and salt bridges with target residues.[2] | Enhanced binding affinity and target specificity. |

| Lipophilicity & pKa | Increases lipophilicity compared to a linear alkyl group.[5] | Strongly basic group, typically protonated at physiological pH. | Modulation of ADME properties (Absorption, Distribution, Metabolism, and Excretion).[6] |

| Conformational Rigidity | Restricts the conformational flexibility of the molecule.[5] | Influences the overall three-dimensional shape of the molecule. | Locks the molecule into a bioactive conformation, improving target engagement.[6] |

Synthesis of N-Cyclopropylguanidine Hydrochloride

While N-cyclopropylguanidine hydrochloride is commercially available, understanding its synthesis from readily available starting materials is crucial for custom derivatization. A common and effective method is the guanylation of cyclopropylamine. This can be achieved using various guanylating agents. A representative protocol using S-methylisothiourea sulfate is described below.

Protocol 1: Synthesis of N-Cyclopropylguanidine Hydrochloride

Materials:

-

Cyclopropylamine

-

S-Methylisothiourea sulfate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Preparation of the Guanylating Agent: In a round-bottom flask, dissolve S-methylisothiourea sulfate in water. Carefully add an aqueous solution of sodium hydroxide to neutralize the sulfate and generate the free base.

-

Guanylation Reaction: To the freshly prepared S-methylisothiourea solution, add cyclopropylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and any precipitated salts are filtered off. The filtrate is then acidified with hydrochloric acid.

-

Crystallization: The acidic aqueous solution is concentrated under reduced pressure. The resulting crude N-cyclopropylguanidine hydrochloride is then recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.

N-Cyclopropylguanidine in Combinatorial Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large numbers of structurally related compounds, significantly accelerating the hit identification and lead optimization phases of drug discovery.[7][8][9] N-cyclopropylguanidine is an excellent building block for such libraries, particularly when employing solid-phase organic synthesis (SPOS).

Workflow for Solid-Phase Library Synthesis

The general workflow for constructing a combinatorial library using N-cyclopropylguanidine on a solid support involves several key steps: attachment of a linker to the resin, coupling of the first building block, the guanylation step with N-cyclopropylguanidine, and subsequent diversification, followed by cleavage and purification.

Caption: General workflow for solid-phase synthesis of a combinatorial library using N-cyclopropylguanidine.

Protocol 2: Solid-Phase Synthesis of a Cyclopropylguanidine-Containing Library

This protocol outlines the synthesis of a diverse library based on a common scaffold, utilizing the "mix-and-split" strategy to maximize the number of unique compounds.[10]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Building Block 1 set)

-

Carboxylic acids (Building Block 2 set)

-

N,N'-Di-Boc-N''-cyclopropylguanidine (a protected form for easier handling and selective deprotection)

-

DIPEA (N,N-Diisopropylethylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Piperidine in DMF (20%)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Preparation: Swell Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the linker. Wash thoroughly with DMF and DCM.

-

Building Block 1 (BB1) Coupling:

-

Split the resin into separate reaction vessels for each Fmoc-protected amino acid in the BB1 set.

-

In each vessel, add the corresponding amino acid, HATU, and DIPEA in DMF.

-

Agitate the mixture until a negative Kaiser test indicates complete coupling.

-

Wash the resin.

-

-

Mixing Step 1: Combine all portions of the resin into a single vessel and mix thoroughly.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the coupled amino acids using 20% piperidine in DMF.

-

Guanylation Step:

-

Treat the combined resin with a solution of N,N'-Di-Boc-N''-cyclopropylguanidine, a coupling reagent like HATU, and DIPEA in DMF. This step attaches the protected cyclopropylguanidine moiety.

-

Wash the resin thoroughly.

-

-

Building Block 2 (BB2) Coupling (Diversification):

-

Split the resin again into separate reaction vessels for each carboxylic acid in the BB2 set.

-

Couple each carboxylic acid to one of the nitrogens of the guanidine group using HATU and DIPEA.

-

-

Mixing Step 2: Combine all resin portions.

-

Deprotection and Cleavage:

-

Wash the resin with DCM.

-

Treat the resin with the TFA cleavage cocktail to simultaneously remove the Boc protecting groups from the guanidine and cleave the final compounds from the solid support.

-

Filter the resin and collect the filtrate.

-

-

Isolation: Precipitate the cleaved compounds with cold diethyl ether and centrifuge to collect the library of N-cyclopropylguanidine derivatives.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The N-cyclopropylguanidine scaffold is a valuable starting point for developing therapeutics in various disease areas. The unique properties it imparts can be leveraged to target a wide range of biological systems.

-

Anticancer Agents: Guanidine derivatives have been investigated as DNA minor groove binders, a mechanism that can disrupt cancer cell proliferation.[2][5] The cyclopropyl group can enhance this interaction by providing a specific steric and electronic profile, leading to more potent and selective anticancer compounds.[5]

-

Antiviral and Antimicrobial Agents: The basicity of the guanidinium group allows it to interact with negatively charged components of viral or bacterial cell membranes, leading to their disruption. The lipophilic cyclopropyl group can facilitate the passage of the molecule through these membranes. Cyclopropyl-containing compounds have shown promise as antiviral and antimicrobial agents.[11][12]

-

Neurological Disorders: The cyclopropylamine moiety is a key component of some monoamine oxidase inhibitors (MAOIs) used to treat depression.[11] Incorporating this into a guanidine scaffold could lead to novel compounds with activity against targets in the central nervous system.

-

Antidiabetic Agents: Guanidine-containing compounds, such as metformin, are widely used in the treatment of type 2 diabetes. The development of novel cyclopropylguanidine derivatives could lead to new antidiabetic agents with improved efficacy or side-effect profiles.[1]

Conclusion and Future Outlook

N-Cyclopropylguanidine represents a powerful and versatile building block for combinatorial chemistry and drug discovery. The strategic combination of a conformationally rigid cyclopropyl ring and a biologically active guanidinium group provides a scaffold with desirable physicochemical and pharmacological properties.[3][5] The protocols outlined in this application note provide a framework for the efficient synthesis of diverse libraries of N-cyclopropylguanidine derivatives. As synthetic methodologies continue to advance, the application of this privileged scaffold is expected to expand, leading to the discovery of novel therapeutics for a wide range of diseases.

References

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved January 31, 2026, from [Link]

- Pujari, R. D., & Kamala, G. R. (2025). A Review on Uses of Combinatorial Chemistry in Drug Discovery: Review Article. Journal of Pharma Insights and Research, 03(04), 55-061.

-

Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. eScholarship.org. Retrieved January 31, 2026, from [Link]

-

(2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved January 31, 2026, from [Link]

-

(n.d.). Novel approaches to screening guanidine derivatives. PubMed. Retrieved January 31, 2026, from [Link]

-

(2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. Retrieved January 31, 2026, from [Link]

-

(n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

-

(2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. PMC - NIH. Retrieved January 31, 2026, from [Link]

-

(n.d.). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC - NIH. Retrieved January 31, 2026, from [Link]

-

(2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Retrieved January 31, 2026, from [Link]

-

(n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved January 31, 2026, from [Link]

- Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of MonosubstitutedN,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579–582.

-

(n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved January 31, 2026, from [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 31, 2026, from [Link]

-

(n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. Retrieved January 31, 2026, from [Link]

-

(n.d.). Combinatorial Chemistry in Drug Discovery. PMC - NIH. Retrieved January 31, 2026, from [Link]

-

(2019). Recent advances in biomaterials for 3D scaffolds: A review. PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

-

(2020). Review of Synthetic and Hybrid Scaffolds in Cartilage Tissue Engineering. PubMed. Retrieved January 31, 2026, from [Link]

-

(2020). Review of Synthetic and Hybrid Scaffolds in Cartilage Tissue Engineering. MDPI. Retrieved January 31, 2026, from [Link]

-

(n.d.). Development of Bioactive Scaffolds for Orthopedic Applications by Designing Additively Manufactured Titanium Porous Structures: A Critical Review. MDPI. Retrieved January 31, 2026, from [Link]

-

(2012, October 28). D.9.2 Explain the use of combinatorial and parallel chemistry to synthesize new drugs IB ChemistryHL. YouTube. Retrieved January 31, 2026, from [Link]

Sources

- 1. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Cyclopropylguanidine Hydrochloride [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. longdom.org [longdom.org]

- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclopropylguanidine in Agrochemical Research: Application Notes and Protocols

Introduction: The Potential of N-Cyclopropylguanidine in Crop Protection

The guanidinium group is a highly versatile functional moiety that has been successfully incorporated into a diverse range of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its ability to exist in a protonated state across a wide physiological pH range allows for strong interactions with biological targets. The incorporation of a cyclopropyl group introduces conformational rigidity and can enhance binding affinity and metabolic stability. This combination in N-cyclopropylguanidine presents a compelling scaffold for the discovery of novel fungicides and insecticides.

This document provides a comprehensive guide for researchers and scientists interested in exploring the agrochemical potential of N-cyclopropylguanidine. It outlines detailed protocols for synthesis, in vitro and in vivo efficacy testing, and offers insights into its plausible mechanisms of action based on current knowledge of related compounds.

Synthesis of N-Cyclopropylguanidine Hydrochloride

A common and effective method for the synthesis of N-cyclopropylguanidine hydrochloride involves the guanylation of cyclopropylamine.[2] This can be achieved using various guanylating agents. A straightforward approach utilizes S-methylisothiourea sulfate as the guanylating agent.

Protocol: Synthesis of N-Cyclopropylguanidine Hydrochloride

Materials:

-

Cyclopropylamine

-

S-Methylisothiourea sulfate

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (1 equivalent) in methanol.

-

Addition of Guanylating Agent: To the stirred solution, add S-methylisothiourea sulfate (0.5 equivalents) portion-wise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Dissolve the residue in water and basify with a 2M NaOH solution to a pH of >12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Salt Formation:

-

Filter the dried organic solution.

-

To the filtrate, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-cyclopropylguanidine hydrochloride as a white solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fungicidal Applications of N-Cyclopropylguanidine

Guanidine-containing compounds have demonstrated a range of antifungal activities. The proposed mechanisms often involve the disruption of the fungal cell wall or interference with essential enzymatic processes.[3][4]

Hypothesized Mechanism of Antifungal Action

The positively charged guanidinium group of N-cyclopropylguanidine is likely to interact with negatively charged components of the fungal cell wall, such as phospholipids and proteins.[5] This interaction could lead to membrane depolarization, increased permeability, and ultimately, cell lysis. An alternative or complementary mechanism could involve the inhibition of key enzymes involved in cell wall biosynthesis, such as chitin synthases or glucan synthases.[6][7]

Diagram: Hypothesized Antifungal Mechanism of N-Cyclopropylguanidine

Caption: Hypothesized dual-action antifungal mechanism of N-cyclopropylguanidine.

Protocol: In Vitro Antifungal Efficacy against Plant Pathogens

This protocol describes the determination of the half-maximal effective concentration (EC50) of N-cyclopropylguanidine against common plant pathogenic fungi like Botrytis cinerea and Rhizoctonia solani.[8][9][10]

Materials:

-

N-Cyclopropylguanidine hydrochloride

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes

-

Cultures of Botrytis cinerea and Rhizoctonia solani

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of N-cyclopropylguanidine hydrochloride in sterile distilled water and filter-sterilize.

-

Amended Media Preparation:

-

Autoclave PDA medium and cool to 45-50 °C in a water bath.

-

Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with no compound.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treated).

-

-

Incubation: Incubate the plates at 25 °C in the dark.

-

Data Collection:

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

-

-

EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using probit analysis.

| Fungus | Hypothetical EC50 Range (µg/mL) |

| Botrytis cinerea | 1 - 50 |

| Rhizoctonia solani | 5 - 100 |

Table 1: Hypothetical EC50 ranges for N-cyclopropylguanidine against common plant pathogens. Actual values need to be determined experimentally.

Insecticidal Applications of N-Cyclopropylguanidine

The structural similarity of the guanidine core to the pharmacophore of neonicotinoid insecticides suggests a potential mode of action involving the insect nervous system.[11][12][13][14]

Hypothesized Mechanism of Insecticidal Action

N-cyclopropylguanidine may act as an agonist at insect nicotinic acetylcholine receptors (nAChRs).[12][14][15] Binding of the compound to these receptors would lead to continuous stimulation of the post-synaptic neuron, resulting in hyperexcitation, paralysis, and eventual death of the insect. The cyclopropyl moiety may play a crucial role in the binding affinity and selectivity for insect nAChRs over their mammalian counterparts.

Diagram: Hypothesized Insecticidal Mechanism of N-Cyclopropylguanidine

Caption: Proposed mechanism of N-cyclopropylguanidine as a nAChR agonist.

Protocol: In Vitro Insecticidal Efficacy against Crop Pests

This protocol outlines a method to determine the half-maximal lethal concentration (LC50) of N-cyclopropylguanidine against common crop pests like the cotton aphid (Aphis gossypii) and the diamondback moth (Plutella xylostella).[16][17][18][19][20]

Materials:

-

N-Cyclopropylguanidine hydrochloride

-

Host plants for the target insects (e.g., cotton seedlings for aphids, cabbage leaves for diamondback moth larvae)

-

Synchronized population of the target insects

-

Distilled water with a non-ionic surfactant (e.g., 0.01% Tween-20)

-

Spray bottle or leaf-dip apparatus

-

Ventilated containers for holding the insects

Procedure:

-

Test Solution Preparation: Prepare a series of concentrations of N-cyclopropylguanidine hydrochloride in distilled water containing the surfactant (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare a control solution with only water and surfactant.

-

Application:

-

For Aphids: Spray cotton seedlings with the test solutions until runoff. Allow the seedlings to air dry.

-

For Diamondback Moth Larvae: Dip cabbage leaf discs (e.g., 5 cm diameter) into the test solutions for 10 seconds. Allow the leaf discs to air dry.

-

-

Insect Exposure:

-

For Aphids: Place a known number of adult aphids (e.g., 20) onto each treated seedling and cover with a ventilated cage.

-

For Diamondback Moth Larvae: Place one treated leaf disc and a known number of second or third instar larvae (e.g., 10) into a petri dish with a moistened filter paper.

-

-

Incubation: Maintain the insects under controlled conditions (e.g., 25 °C, 16:8 h light:dark photoperiod).

-